molecular formula C24H30O6 B3836228 AtPCO4-IN-1 CAS No. 7506-25-4

AtPCO4-IN-1

Cat. No.: B3836228
CAS No.: 7506-25-4
M. Wt: 414.5 g/mol
InChI Key: LSKSXWZFRKMWNC-UHFFFAOYSA-N
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Description

AtPCO4-IN-1 is a selective inhibitor of AtPCO4, a plant cysteine oxidase. It has an IC50 value of 264.4 μM . This compound is primarily used in scientific research to study the inhibition of AtPCO4 and its effects on various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for AtPCO4-IN-1 are not well-documented. Generally, the production of such inhibitors on an industrial scale would involve optimizing the laboratory-scale synthesis for larger batches, ensuring high yield and purity, and adhering to stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

AtPCO4-IN-1, like many organic compounds, can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

The common reagents and conditions for these reactions would depend on the specific functional groups present in this compound. For example:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions would vary based on the specific reaction conditions and reagents used. For instance, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

AtPCO4-IN-1 is used extensively in scientific research, particularly in the fields of:

    Chemistry: Studying the inhibition mechanisms of plant cysteine oxidases.

    Biology: Investigating the role of AtPCO4 in plant physiology and development.

    Medicine: Exploring potential therapeutic applications by understanding the inhibition of similar enzymes in humans.

Mechanism of Action

AtPCO4-IN-1 exerts its effects by selectively inhibiting the activity of AtPCO4, a plant cysteine oxidase. This inhibition disrupts the normal function of AtPCO4, leading to alterations in the physiological processes regulated by this enzyme. The molecular targets and pathways involved include the modulation of cysteine oxidation and its downstream effects on plant metabolism .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to AtPCO4-IN-1 include other plant cysteine oxidase inhibitors. These compounds share structural similarities and often exhibit comparable inhibitory activities.

Uniqueness

This compound is unique due to its high selectivity for AtPCO4 and its specific IC50 value of 264.4 μM. This selectivity makes it a valuable tool for studying the specific inhibition of AtPCO4 without affecting other enzymes .

Properties

IUPAC Name

2-[(4,4-dimethyl-2,6-dioxocyclohexyl)-(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O6/c1-23(2)9-15(26)21(16(27)10-23)20(13-6-7-14(25)19(8-13)30-5)22-17(28)11-24(3,4)12-18(22)29/h6-8,20-22,25H,9-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKSXWZFRKMWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CC(=C(C=C3)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60324557
Record name 2-[(4,4-dimethyl-2,6-dioxocyclohexyl)-(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7506-25-4
Record name NSC407054
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407054
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(4,4-dimethyl-2,6-dioxocyclohexyl)-(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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